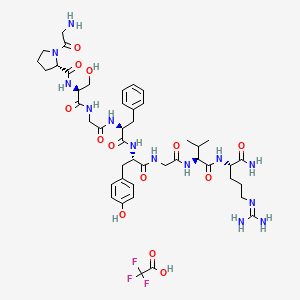

Locustatachykinin I (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Locustatachykinin I (TFA) is typically isolated from brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts of the locust . The extraction process involves dissecting these complexes manually and preparing them in a locust saline solution containing sodium chloride, potassium chloride, magnesium chloride, and calcium chloride . The isolation of this peptide is challenging due to the minute concentrations present and the scarcity of adequate bioassays .

Analyse Chemischer Reaktionen

Locustatachykinin I (TFA) undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include deamidases, which act on the peptide to modify its structure . The major products formed from these reactions are typically modified peptides with altered biological activity .

Wissenschaftliche Forschungsanwendungen

Locustatachykinin I (TFA) has several scientific research applications. In chemistry, it is used to study peptide synthesis and modification . In biology, it is utilized to understand the role of neuropeptides in muscle contraction and neurotransmission . Additionally, it is used in the industry for developing bioactive compounds with specific physiological effects .

Wirkmechanismus

The mechanism of action of Locustatachykinin I (TFA) involves binding to specific receptors on muscle cells, leading to muscle contraction . This peptide acts on the nervous system by modulating neurotransmission, which in turn affects muscle activity . The molecular targets include tachykinin receptors, which are involved in signal transduction pathways that regulate muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Locustatachykinin I (TFA) is similar to other tachykinin-related peptides, such as Substance P and Neurokinin A . it is unique in its specific sequence and its origin from the locust . Other similar compounds include Locustatachykinin II, which also exhibits myotropic activity but has a different amino acid sequence .

Eigenschaften

Molekularformel |

C45H64F3N13O13 |

|---|---|

Molekulargewicht |

1052.1 g/mol |

IUPAC-Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H63N13O11.C2HF3O2/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44;3-2(4,5)1(6)7/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48);(H,6,7)/t28-,29-,30-,31-,32-,36-;/m0./s1 |

InChI-Schlüssel |

MAOGTXDRVIUWQT-KYDUVHAESA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)

![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)